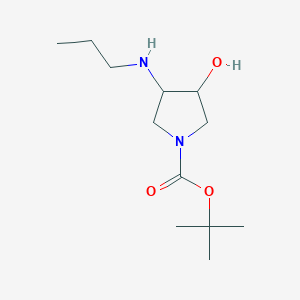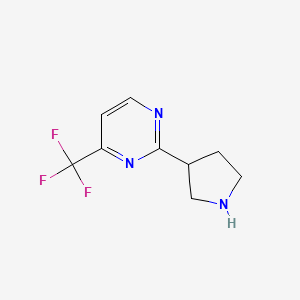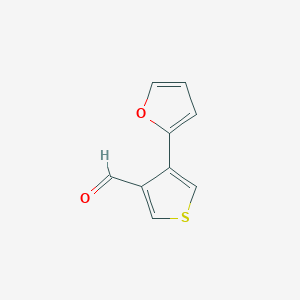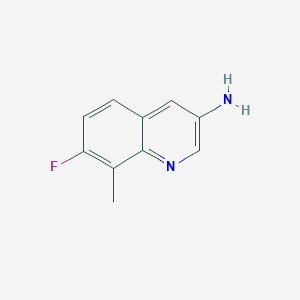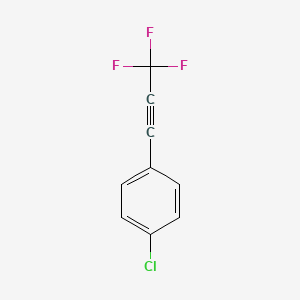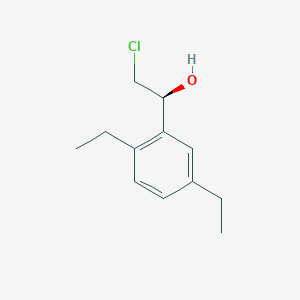
(1S)-2-chloro-1-(2,5-diethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chloro group, a hydroxyl group, and a diethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol typically involves the reaction of 2,5-diethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with a chiral alcohol, such as (S)-2-chloropropanol, under basic conditions to yield the desired product. The reaction conditions often include the use of a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of (1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Formation of 2-chloro-1-(2,5-diethylphenyl)ethanone.
Reduction: Formation of 1-(2,5-diethylphenyl)ethanol.
Substitution: Formation of 2-azido-1-(2,5-diethylphenyl)ethanol or 2-thio-1-(2,5-diethylphenyl)ethanol.
Aplicaciones Científicas De Investigación
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-ol
- 2-Chloro-1-(2,5-diethylphenyl)ethan-1-one
- 2-Chloro-1-(2,5-diethylphenyl)ethanol
Uniqueness
(1S)-2-Chloro-1-(2,5-diethylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both chloro and hydroxyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C12H17ClO |
|---|---|
Peso molecular |
212.71 g/mol |
Nombre IUPAC |
(1S)-2-chloro-1-(2,5-diethylphenyl)ethanol |
InChI |
InChI=1S/C12H17ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7,12,14H,3-4,8H2,1-2H3/t12-/m1/s1 |
Clave InChI |
MIFCGVNYXMHYCT-GFCCVEGCSA-N |
SMILES isomérico |
CCC1=CC(=C(C=C1)CC)[C@@H](CCl)O |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-aminopiperidin-1-yl)-2-oxoethyl]-N-propylcarbamate](/img/structure/B13175996.png)
![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![1-[1-(Aminomethyl)-3-methylcyclopentyl]cyclobutan-1-OL](/img/structure/B13176010.png)
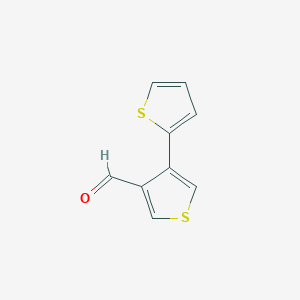

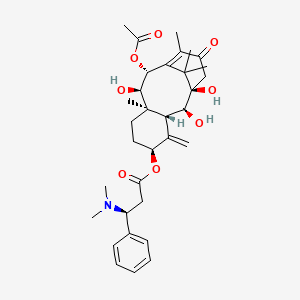
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
